molecular formula C12H14ClF3N2O B1393179 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 1240565-36-9

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine

Cat. No.: B1393179
CAS No.: 1240565-36-9
M. Wt: 294.7 g/mol
InChI Key: CORFEAHPQZDQBT-UHFFFAOYSA-N
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Description

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine is a chemical compound with the molecular formula C12H14ClF3N2O. It is known for its unique structural features, including a piperazine ring and a trifluoromethoxy group attached to a chlorophenyl moiety.

Scientific Research Applications

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazine ring can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperidine
  • 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}morpholine
  • 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}pyrrolidine

Uniqueness

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties compared to its analogs. The trifluoromethoxy group also contributes to its unique

Properties

IUPAC Name

1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16/h1-2,7,17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORFEAHPQZDQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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